Stereoselective Enzymatic Hydrolysis: (R)-Razoxane Is Metabolized 4.5× Slower Than Dexrazoxane by DHPase
The enzyme dihydropyrimidine amidohydrolase (DHPase) catalyzes the ring-opening hydrolysis of bisdioxopiperazines. A direct head-to-head study revealed that dexrazoxane (ICRF-187) undergoes enzymatic hydrolysis 4.5 times faster than (R)-razoxane (ICRF-186) [1]. This marked difference in metabolic rate has direct implications for the compound's in vivo half-life and exposure profile.
| Evidence Dimension | Rate of enzymatic ring-opening hydrolysis by DHPase |
|---|---|
| Target Compound Data | Relative hydrolysis rate: 1.0 (baseline) |
| Comparator Or Baseline | Dexrazoxane (ICRF-187): Relative hydrolysis rate 4.5 |
| Quantified Difference | 4.5-fold faster hydrolysis for dexrazoxane |
| Conditions | In vitro enzymatic assay using purified dihydropyrimidine amidohydrolase |
Why This Matters
This stereoselective metabolic vulnerability explains the clinically observed faster clearance of dexrazoxane and justifies the use of (R)-razoxane as a probe for studying the impact of metabolism on therapeutic outcomes.
- [1] Hasinoff BB. Stereoselective hydrolysis of ICRF-187 (dexrazoxane) and ICRF-186 by dihydropyrimidine amidohydrolase. Chirality. 1994;6(3):213-5. doi:10.1002/chir.530060309. View Source
